molecular formula C16H10N4O2 B2390970 Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- CAS No. 325804-83-9

Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-

Cat. No.: B2390970
CAS No.: 325804-83-9
M. Wt: 290.282
InChI Key: BZTFBNRGXRCODL-UHFFFAOYSA-N
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Description

The compound "Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-" is a coumarin derivative featuring a 1,2,4-triazole ring substituted at the 5-position with a pyridin-4-yl group. Coumarins (chromen-2-ones) are privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The integration of a triazole ring enhances structural diversity and bioactivity, as triazoles are known for their hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

3-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O2/c21-16-12(9-11-3-1-2-4-13(11)22-16)15-18-14(19-20-15)10-5-7-17-8-6-10/h1-9H,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTFBNRGXRCODL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NN3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling with Pyridine: The final step involves coupling the triazole-chromen-2-one intermediate with a pyridine derivative using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Chromen-2-one derivatives can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions (e.g., acidic or basic media).

Major Products

    Oxidation: Oxidized chromen-2-one derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted pyridine or triazole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

Chromen-2-one derivatives are typically synthesized through various methods, including one-pot reactions that yield high purity and yield. The specific compound 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- can be synthesized via condensation reactions involving appropriate precursors. These synthetic routes often involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Antimicrobial Activity

Chromen derivatives have been extensively studied for their antimicrobial properties. For instance, a study highlighted that compounds similar to 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- exhibited significant antibacterial activity against various strains of bacteria. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Study:
A series of novel chromen derivatives were synthesized and tested for their antimicrobial efficacy. Among these, certain derivatives demonstrated broad-spectrum antibacterial activity comparable to standard antibiotics like Streptomycin . The compounds were evaluated using minimum inhibitory concentration (MIC) assays, revealing effective inhibition against both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

The antioxidant potential of chromen derivatives is another area of research focus. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Case Study:
In a study assessing the antioxidant properties of several chromen derivatives, compounds were tested for their radical scavenging ability using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that some derivatives exhibited higher radical scavenging activity than standard antioxidants like Trolax . This suggests potential therapeutic applications in preventing oxidative damage in cells.

Anticancer Activity

Chromen derivatives have shown promise as anticancer agents in various studies. Their mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth through interference with specific signaling pathways.

Case Study:
Research involving the synthesis of 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- derivatives demonstrated significant anticancer activity in vitro against several cancer cell lines. The study employed cell viability assays (MTT assay) to evaluate cytotoxic effects and revealed that certain compounds induced apoptosis through caspase activation pathways . Molecular docking studies further supported these findings by illustrating favorable binding interactions with target proteins involved in cancer progression.

Summary of Applications

ApplicationDescriptionKey Findings
AntimicrobialInhibits bacterial growth by targeting cell wall synthesisBroad-spectrum activity against Gram-positive and Gram-negative bacteria .
AntioxidantScavenges free radicals to reduce oxidative stressHigher radical scavenging ability than standard antioxidants .
AnticancerInduces apoptosis in cancer cellsSignificant cytotoxic effects observed in vitro; favorable binding interactions with targets .

Mechanism of Action

The mechanism of action of chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites.

    Cell Signaling: It can modulate cell signaling pathways by interacting with specific receptors or proteins involved in signal transduction.

    DNA Intercalation: The compound may intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Core Structure Variations : The target compound shares a coumarin core with derivatives in and , but differs in heterocyclic substitution (triazole vs. thiazole).
  • Substituent Effects : The pyridinyl group may enhance solubility and binding affinity compared to phenyl or alkylthio groups (e.g., in ).
  • Synthetic Methods : Microwave-assisted synthesis (common in ) and cyclization with thioureas () are prevalent for such heterocycles.

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Physicochemical Comparisons
Compound Name Reported Bioactivity Key Spectral Data (IR/NMR) Solubility/LogP* References
Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)- Not explicitly reported Anticipated C=O (~1760 cm⁻¹), pyridinyl peaks Moderate (polar pyridinyl) Inferred
3-(2-Arylamino-thiazol-4-yl)-2-chromanone Antimicrobial (broad-spectrum) C=O: 1761–1669 cm⁻¹; δ 6.65–7.93 ppm (¹H NMR) Low (hydrophobic aryl)
3-[4-Amino-5-ethylthio-triazol-3-yl]-naphthyridinone Antibacterial, antifungal NH₂: δ 6.28 ppm; M⁺ at m/z 330 Moderate (ethylthio)
3-(2-Hydroxyphenyl)-5-(2-pyridinyl)-triazole Uranyl ion chelation Hydroxyl δ ~5.00 ppm; pyridinyl δ 7.93 ppm High (chelating groups)

*LogP values estimated based on substituent polarity.

Key Observations:
  • Pyridinyl groups may enhance target selectivity via π-π interactions .
  • Spectral Features : IR spectra for coumarin derivatives typically show strong C=O stretches (~1760 cm⁻¹), while pyridinyl protons appear as distinct aromatic signals in NMR .

Structural-Activity Relationships (SAR)

Heterocycle Choice : Replacing thiazole () with triazole (target compound) may improve metabolic stability due to triazole’s resistance to enzymatic degradation .

Substituent Impact: Pyridinyl vs. Ethylthio vs. pyridinyl (): Ethylthio groups in contribute to lipophilicity, whereas pyridinyl balances solubility and binding.

Biological Activity

Chromen-2-one, specifically 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound features a unique combination of chromenone and triazole moieties, which contributes to its biological properties. The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Preparation of Pyridine Derivative : Starting material is reacted to form a pyridine derivative.
  • Formation of Triazole Ring : Cyclization reactions with hydrazine and carbonyl compounds yield the triazole.
  • Cyclization to Form Chromenone : The final step involves cyclization and condensation reactions to form the chromenone structure.

The optimization of reaction conditions such as temperature and solvent choice is crucial for efficient synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds. For instance, a series of 4-(1,2,3-triazol-1-yl)coumarin conjugates were synthesized and evaluated for their anticancer activities against various human cancer cell lines (MCF-7, SW480, A549). These studies demonstrated that certain derivatives exhibited significant antiproliferative effects by inducing apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
4-(1,2,3-triazol-1-yl)coumarin derivative 23MCF-710.5G2/M cell cycle arrest, apoptosis induction
4-(1,2,3-triazol-1-yl)coumarin derivative 45A54915.3Apoptosis via caspase activation
Chromen-2-one derivativeSW480TBDTBD

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that derivatives with triazole rings often exhibit enhanced activity against various bacterial and fungal strains. The mechanism generally involves disruption of cellular processes through enzyme inhibition or membrane disruption.

The biological activity of Chromen-2-one derivatives often involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as DNA replication or metabolism.
  • Receptor Binding : It could bind to receptors that modulate cell signaling pathways related to growth and survival.

Understanding the precise molecular interactions requires further investigation into structure-activity relationships (SAR) among various derivatives .

Comparison with Similar Compounds

Chromen-2-one derivatives can be compared with other heterocyclic compounds such as thiazoles and pyrazoles known for their biological activities.

Table 2: Comparison of Biological Activities

Compound TypeNotable ActivitiesSAR Insights
ChromenonesAnticancer, AntimicrobialTriazole enhances potency
ThiazolesAntitumor, AnticonvulsantSubstituents at specific positions enhance activity
PyrazolesAntiviral, AntifungalElectron-donating groups increase efficacy

Case Studies

Several case studies have documented the synthesis and evaluation of triazole-containing chromenones:

  • Case Study on Anticancer Activity : A study synthesized a series of chromenone derivatives and evaluated their effects on cancer cell lines. Results indicated that specific substitutions on the chromenone structure significantly enhanced cytotoxicity against breast and colon cancer cells .
  • Antimicrobial Evaluation : Another research project focused on the antimicrobial properties of similar compounds, showing that modifications in the triazole ring led to increased activity against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-chromen-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, triazole rings can be formed via 1,3-dipolar cycloaddition using azides and alkynes under copper catalysis . Chromen-2-one cores are often synthesized via Pechmann condensation of phenols with β-keto esters. Optimization includes solvent selection (e.g., DMF for polar intermediates), temperature control (80–120°C), and purification via column chromatography or recrystallization .
  • Key Data : Yield improvements (e.g., from 45% to 72%) are achieved by microwave-assisted synthesis, reducing reaction time from 24 hours to 30 minutes .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR confirm proton environments and carbon frameworks, with pyridinyl protons appearing as doublets (~δ 8.5 ppm) and triazole protons as singlets (~δ 7.9 ppm) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and π-π stacking interactions (e.g., centroid–centroid distances of 3.7–4.0 Å between aromatic rings) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 349.12) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodology :

  • Antimicrobial : Broth microdilution assays (MIC values) against E. coli and S. aureus .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC50_{50} values for HepG2 or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or metabolic enzymes (e.g., glucose-6-phosphatase) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate its interaction with biological targets?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps < 4 eV) .
  • Docking Studies : Use AutoDock Vina to simulate binding to kinase ATP pockets (binding energies < −7 kcal/mol) . Validate with MD simulations (RMSD < 2 Å over 100 ns) .

Q. What strategies resolve crystallographic challenges, such as twinning or weak diffraction, in structural studies?

  • Methodology :

  • Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data. For weak data, employ synchrotron radiation (λ = 0.7–1.0 Å) .
  • Data Contradictions : Cross-validate with spectroscopic data (e.g., compare XRD bond lengths to DFT-predicted values) .

Q. How do substituent variations (e.g., pyridinyl vs. phenyl groups) impact bioactivity and physicochemical properties?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., replacing pyridinyl with phenyl) and compare logP (HPLC-measured), solubility (shake-flask method), and IC50_{50} values .
  • Thermal Analysis : DSC/TGA reveals stability differences (e.g., pyridinyl analogs decompose at 220°C vs. 195°C for phenyl) .

Q. What experimental designs mitigate contradictions in biological data across studies?

  • Methodology :

  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays to reduce inter-lab variability .
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) .
  • Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify confounding factors (e.g., solvent effects) .

Key Notes

  • Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed data .
  • Structural analogs (e.g., pyrazole-chromenone hybrids) provide insights into reactivity and bioactivity .
  • Crystallography software (SHELX suite) remains critical for structural validation .

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